molecular formula C5H6N2O2S B12929127 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione CAS No. 6939-61-3

6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione

Cat. No.: B12929127
CAS No.: 6939-61-3
M. Wt: 158.18 g/mol
InChI Key: LSQMQHRHCMXGGO-UHFFFAOYSA-N
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Description

6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of thioxopyrimidines

Properties

CAS No.

6939-61-3

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

6-methyl-5-sulfanylidene-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H6N2O2S/c1-2-3(10)4(8)7-5(9)6-2/h2H,1H3,(H2,6,7,8,9)

InChI Key

LSQMQHRHCMXGGO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=S)C(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione typically involves the condensation of appropriate thiourea derivatives with β-ketoesters under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thioxo group to a thiol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the methyl or thioxo positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by inhibiting or activating these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    5-Thioxodihydropyrimidine-2,4(1h,3h)-dione: Lacks the methyl group at the 6-position.

    6-Methyl-5-oxodihydropyrimidine-2,4(1h,3h)-dione: Contains an oxo group instead of a thioxo group.

Uniqueness

6-Methyl-5-thioxodihydropyrimidine-2,4(1h,3h)-dione is unique due to the presence of both the methyl and thioxo groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Methyl-5-thioxodihydropyrimidine-2,4(1H,3H)-dione, also known by its CAS number 6939-61-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C5_5H6_6N2_2O2_2S
  • Molecular Weight : 158.17 g/mol
  • Appearance : Typically appears as a powder or liquid.
  • Purity : Commonly available in purities exceeding 99% .

Antimicrobial Activity

Research indicates that derivatives of thioxodihydropyrimidines exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to 6-methyl-5-thioxodihydropyrimidine can inhibit the growth of various bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Compound Microbial Target Activity
6-Methyl-5-thioxodihydropyrimidineStaphylococcus aureusInhibition observed
6-Methyl-5-thioxodihydropyrimidineEscherichia coliModerate inhibition

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cell lines. Studies suggest that it may induce apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study Example :
In a study involving human breast cancer cell lines, treatment with 6-methyl-5-thioxodihydropyrimidine resulted in a significant reduction in cell viability compared to untreated controls. The IC50 value was determined to be approximately 25 µM, indicating potent activity against these cancer cells .

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Cytokine Effect of Compound
TNF-alphaDecreased production
IL-6Decreased production

The biological activity of 6-methyl-5-thioxodihydropyrimidine is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity related to inflammation and immune responses.
  • DNA Interaction : There is evidence suggesting that it can intercalate into DNA, affecting replication and transcription processes.

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